molecular formula C10H16Cl2N2O B2998838 4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride CAS No. 2169997-55-9

4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride

Cat. No.: B2998838
CAS No.: 2169997-55-9
M. Wt: 251.15
InChI Key: PPOWJSWKPCEYRE-UHFFFAOYSA-N
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Description

4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride (CAS: 2169997-55-9) is a high-purity, research-grade chemical compound with the molecular formula C 10 H 16 Cl 2 N 2 O and a molecular weight of 251.15 g/mol . This molecule features a piperidinyl-substituted pyridin-2-one scaffold, a structure recognized for its significant relevance in medicinal chemistry research . The pyridin-2-one core is a privileged structure in drug discovery. Notably, analogs of this chemical class have demonstrated potent activity as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors in oncological research . IDH1 mutations are oncogenic drivers in several malignancies, including acute myeloid leukemia (AML) and low-grade glioma . Furthermore, structurally related pyridin-2-one compounds have shown promising analgesic effects in preclinical models of inflammatory and neuropathic pain, highlighting the versatility of this chemotype for neuroscience research . Available in quantities from 250 mg to 10 g, this product is supplied with a minimum purity of 95% . This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-piperidin-4-yl-1H-pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c13-10-7-9(3-6-12-10)8-1-4-11-5-2-8;;/h3,6-8,11H,1-2,4-5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOWJSWKPCEYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=O)NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride, a compound with notable pharmacological properties, has garnered attention for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound is characterized by its piperidine and pyridinone moieties, which contribute to its biological activity. Its chemical formula is C10H16Cl2N2OC_{10}H_{16}Cl_2N_2O with a molecular weight of approximately 251.15 g/mol .

The biological activity of this compound is primarily linked to its interaction with various biological targets. This compound is a potent inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The presence of the piperidinyl group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown efficacy in inhibiting enzymes related to metabolic pathways, which can lead to therapeutic effects in various diseases .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against Gram-positive bacteria, particularly Staphylococcus aureus .

Biological Activity Data

Biological ActivityTargetIC50 (nM)Reference
Enzyme InhibitionCH24H8.5
AntimicrobialS. aureus8

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of pyridine compounds, including this compound. The results indicated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against S. aureus, demonstrating significant antibacterial activity .

Case Study 2: Enzyme Targeting

In research focusing on enzyme inhibitors, the compound was identified as a selective inhibitor of the enzyme CH24H, with an IC50 value of 8.5 nM. This suggests its potential as a therapeutic agent in conditions where CH24H plays a critical role .

Research Findings

Research has highlighted the compound's role in various biological processes:

  • Cell Signaling : It acts on pathways involving cell proliferation and apoptosis, making it a candidate for cancer therapy.
  • Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride, and how do they influence experimental design?

  • Answer : The compound has a molecular formula of C₁₂H₁₇N₃O·2HCl and a molecular weight of 292.2 g/mol (CAS: 1286265-79-9). Its hydrochloride salt form enhances solubility in polar solvents, which is critical for in vitro assays. The absence of GHS classification (unlike structurally similar compounds) suggests low acute toxicity, but standard lab precautions (e.g., gloves, ventilation) are advised for handling .
PropertyValueSource
Molecular FormulaC₁₂H₁₇N₃O·2HCl
Molecular Weight292.2 g/mol
SolubilityPolar solvents (e.g., H₂O, DMSO)

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • Inhalation : Transfer to fresh air; monitor for respiratory discomfort .
  • Skin contact : Remove contaminated clothing, rinse with water for 15 minutes .
  • Storage : Keep in a cool, dry environment, avoiding incompatible materials (e.g., strong oxidizers) .
  • Waste disposal : Follow institutional guidelines for halogenated organic salts to prevent environmental contamination .

Q. What are the recommended synthesis and purification methods for this compound?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions (e.g., piperidine derivatives with pyridinone scaffolds under alkaline conditions). A representative method includes:

  • Step 1 : React 4-piperidinyl intermediates with activated pyridinone precursors in dichloromethane .
  • Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >99% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Methodological steps include:

  • Replicate studies : Control buffer systems (e.g., PBS vs. Tris-HCl) to assess pH-dependent activity .
  • Analytical validation : Use HPLC-MS to verify compound purity and rule out degradation products .
  • Dose-response curves : Compare EC₅₀ values across multiple cell lines to identify cell-type-specific effects .

Q. What computational approaches are effective for optimizing reaction pathways involving this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions:

  • Parameter tuning : Adjust solvent polarity (ε) and temperature to stabilize transition states .
  • Machine learning : Train models on existing reaction databases to predict yields for novel derivatives .

Q. How does this compound compare to structurally similar piperidine-pyridinone derivatives in terms of reactivity and bioactivity?

  • Answer : Comparative analysis reveals:

  • Reactivity : The dihydrochloride salt exhibits higher aqueous solubility than neutral analogs (e.g., 4-(1-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride) but lower thermal stability .

  • Bioactivity : Unlike 2-Chloro-4-(chloromethyl)pyridine hydrochloride, this compound lacks electrophilic sites, reducing nonspecific protein binding .

    CompoundAqueous SolubilityThermal Stability
    This compoundHighModerate
    4-(1-Pyrrolidinylmethyl)-4-piperidinol dihydrochlorideModerateHigh

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation, SPR for binding kinetics) .
  • Safety Compliance : Adhere to institutional chemical hygiene plans, particularly for halogenated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.